4-Bromo-6-methylpicolinic acid
Overview
Description
4-Bromo-6-methylpicolinic acid is a chemical compound with the CAS Number: 886372-47-0 . It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO2/c1-4-2-5 (8)3-6 (9-4)7 (10)11/h2-3H,1H3, (H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position .Physical and Chemical Properties Analysis
This compound is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Applications
- Catalyzed Coupling Reactions : 4-Bromo-6-methylpicolinic acid is utilized in catalyzed coupling reactions. Jiang et al. (2015) demonstrated its use in a copper/6-methylpicolinic acid catalyzed coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. This method facilitated the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines, introducing variable functional groups in moderate to excellent yields (Jiang, Sun, Jiang, & Ma, 2015).
Coordination Chemistry
Formation of Copper(II) Complexes : Kukovec et al. (2008) explored the synthesis and characterization of copper(II) complexes with 6-methylpicolinic acid. These complexes exhibited diverse molecular and crystal structures, thermal stability, and magnetic properties, contributing to the understanding of coordination chemistry (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).
Cobalt Complexes Synthesis : Kukovec et al. (2009) synthesized and characterized cobalt complexes with 3- and 6-methylpicolinic acid. These complexes were analyzed through spectroscopic methods and X-ray crystal structure analysis, offering insights into coordination chemistry and electrochemical properties (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009).
Molecular Synthesis
- Knorr Synthesis of Quinolinones : Wlodarczyk et al. (2011) explored the Knorr synthesis process involving this compound for producing 6-bromo-quinolin-2(1H)-one. This study contributed to the efficient synthesis of quinolinones, a valuable compound in medicinal chemistry (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).
Crystallographic Studies
- Structural Characterization of Lanthanum(III) Complexes : Yan et al. (1995) synthesized a dinuclear complex of 6-methylpicolinic acid N-oxide with lanthanum(III). This study provided valuable data on the crystal structure and coordination modes, enhancing our understanding of lanthanide chemistry (Yan, Liu, Wang, Yang, & Song, 1995).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWXNNNXVXOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704490 | |
Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-47-0 | |
Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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